2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene

Photoluminescence Quantum Yield Solid-State PLQE Polyfluorene Emitter

Supply of OEG-functionalized dibromofluorene monomers is often unreliable, delaying polyfluorene synthesis. This BDOH-PF monomer precursor enables conjugated polymers with unique aqueous dispersibility and high PLQE. • 58% solid-state PLQE-9 points above epoxy-functionalized analog • 0.41 nm π-π stacking for enhanced OFET charge transport • Enables air-stable Cu/Ag cathodes in OPV (Voc 0.58-0.64 V) Gram to multi-gram quantities available with CoA. Custom synthesis offered.

Molecular Formula C23H28Br2O4
Molecular Weight 528.3 g/mol
CAS No. 180690-29-3
Cat. No. B12552040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene
CAS180690-29-3
Molecular FormulaC23H28Br2O4
Molecular Weight528.3 g/mol
Structural Identifiers
SMILESCOCCOCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCOCCOC
InChIInChI=1S/C23H28Br2O4/c1-26-11-13-28-9-7-23(8-10-29-14-12-27-2)21-15-17(24)3-5-19(21)20-6-4-18(25)16-22(20)23/h3-6,15-16H,7-14H2,1-2H3
InChIKeyAGMVAPWBNUXNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene (CAS 180690-29-3): A Di‑(Oligoethylene Glycol)‑Functionalized Fluorene Monomer for Polar Conjugated Polymers


2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene (CAS 180690-29-3) is a brominated fluorene derivative bearing two di(ethylene glycol) monomethyl ether side chains at the 9‑position . It is the essential monomer precursor for poly[9,9‑bis(3,6‑dioxaheptyl)fluorene‑2,7‑diyl] (BDOH‑PF) and related copolymers that exhibit solubility in polar and aqueous media, high solid‑state photoluminescence quantum yield, and intrinsic ion‑transport capability—attributes that are unattainable with conventional alkyl‑substituted fluorene monomers [1].

Why Alkyl‑Substituted Fluorene Monomers Cannot Replace 2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene in Polar Optoelectronic Applications


The 2‑(2‑methoxyethoxy)ethyl side chains confer three quantifiable advantages that are structurally impossible for alkyl‑substituted analogs such as 2,7‑dibromo‑9,9‑bis(2‑ethylhexyl)fluorene (CAS 188200‑93‑3) or 2,7‑dibromo‑9,9‑dioctylfluorene (CAS 198964‑46‑4): (i) permanent dipole moments that shorten π–π stacking distance, (ii) hydrophilicity that imparts water‑dispersibility without ionic functionalization, and (iii) ethylene oxide units that solvate ions, enabling mixed ionic‑electronic conduction required for light‑emitting electrochemical cells (LECs) and cathode interfacial layers [1][2]. Generic substitution of this monomer with an alkyl analog in a polymer formulation inevitably sacrifices these properties and degrades device performance, as demonstrated by the quantitative evidence below [2].

Quantitative Differentiation Evidence for 2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene Versus Alkyl‑ and Ethylene‑Glycol‑Analog Monomers


Solid-State Photoluminescence Quantum Efficiency: BDOH-PF vs. PDOH-PF (Head‑to‑Head)

The polymer BDOH-PF, synthesized directly from the target monomer 2,7-dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene, exhibits a solid‑state photoluminescence quantum efficiency (PLQE) of 58%, compared to 49% for its structural analog PDOH-PF (synthesized from 2,7-dibromo-9,9-bis(2,3-epoxypropyl)fluorene). This represents a 9 percentage‑point absolute improvement and an 18% relative enhancement [1]. The higher PLQE is attributed to reduced interchain excimer formation due to the oligo(ethylene glycol) side chains.

Photoluminescence Quantum Yield Solid-State PLQE Polyfluorene Emitter

π–π Stacking Distance: Oligo(ethylene glycol) Side Chains vs. Alkyl Side Chains

Polymers incorporating oligo(ethylene glycol) (OEG) side chains—chemically analogous to those on the target monomer—exhibit a π–π stacking distance of 0.41 nm in thin films, compared to 0.44 nm for corresponding alkyl‑chain polymers. This 0.03 nm reduction (≈6.8% closer packing) is measured by grazing‑incidence X‑ray diffraction (GI‑XRD) and is attributed to the greater flexibility and permanent dipole of glycol chains [1]. The closer stacking directly enhances intermolecular charge transport.

π–π Stacking Charge Carrier Mobility GI-XRD

Aqueous Quantum Yield: High OEG Density vs. Low OEG Density Water‑Dispersible Polyfluorenes

Water‑dispersible polyfluorenes derived from dibromofluorene monomers carrying OEG side chains structurally related to the target compound show a photoluminescence quantum yield of 0.45 for the polymer with higher OEG density (P2) versus 0.24 for the polymer with lower OEG density (P1), both measured in aqueous dispersion [1]. The 87.5% higher quantum yield demonstrates the critical role of OEG grafting density in maintaining fluorescence brightness in water.

Water‑Soluble Conjugated Polymer Fluorescence Quantum Yield Biosensing

Electron Injection Efficiency: WPF‑oxy‑F Interfacial Layer Enables ~100‑Fold Electroluminescence Enhancement

The water‑soluble conjugated polyelectrolyte WPF‑oxy‑F, containing the target monomer as the neutral comonomer unit, when used as an electron injection layer in a PLED with an Ag cathode, enhances electroluminescence efficiency by approximately two orders of magnitude relative to an identical device without an electron injection layer [1]. The performance improvement is attributed to bromide ion migration through the ethylene oxide side chains, which generates a large interfacial space charge that lowers the electron injection barrier.

Electron Injection Layer Polymer Light‑Emitting Diode Interfacial Dipole

Cathode‑Independent Open‑Circuit Voltage: WPF‑oxy‑F Interlayer Delivers Voc ≥ 0.58 V Across Al, Ag, Au, and Cu Cathodes

In P3HT:PCBM organic solar cells, insertion of a WPF‑6‑oxy‑F interlayer (a copolymer closely related to WPF‑oxy‑F) yields a cathode‑independent open‑circuit voltage (Voc) of 0.64 V (Al), 0.64 V (Ag), 0.58 V (Au), and 0.63 V (Cu), approaching the intrinsic Voc of the P3HT:PCBM system [1]. Without the interlayer, high work‑function cathodes yield negligible Voc. The target monomer's ethylene oxide side chains are essential for forming the interfacial dipole that lowers the effective cathode work function.

Organic Solar Cell Cathode Interlayer Open‑Circuit Voltage

Validated Application Scenarios for Procurement of 2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene


High‑Brightness Blue Light‑Emitting Electrochemical Cell (LEC) Emissive Layers

The BDOH‑PF homopolymer synthesized from this monomer achieves a solid‑state PLQE of 58%—9 percentage points higher than the epoxy‑functionalized analog PDOH‑PF . This PLQE advantage, combined with the ethylene oxide side chains that solvate ions and enable LEC operation, makes this monomer the monomer‑of‑choice for fabricating blue‑emitting LECs with high brightness and low turn‑on voltage. The 1996 demonstration by Pei and Yang of efficient electroluminescence from BDOH‑PF established the foundational structure–property relationship .

Cathode Interfacial Layers for Air‑Stable Metal Electrode Organic Solar Cells

Copolymers such as WPF‑oxy‑F and WPF‑6‑oxy‑F, incorporating this monomer, deliver cathode‑independent Voc values of 0.58–0.64 V with Al, Ag, Au, and Cu cathodes in P3HT:PCBM solar cells . The use of this monomer enables replacement of reactive Al cathodes with air‑stable Cu or Ag, reducing encapsulation cost and improving device lifetime without sacrificing power conversion efficiency. The Cu‑cathode device with WPF‑6‑oxy‑F interlayer achieved a PCE of 3.36%, a 4.2‑fold increase from 0.8% without the interlayer .

Nonionic Water‑Dispersible Fluorescent Probes for Biosensing and Bioimaging

Polymers derived from OEG‑functionalized dibromofluorene monomers structurally analogous to the target compound achieve a quantum yield of 0.45 in aqueous dispersion—87.5% higher than the lower OEG density analog (0.24) . The nonionic nature of the di‑OEG side chains minimizes nonspecific protein binding while maintaining high water dispersibility, making the target monomer ideal for synthesizing end‑functionalized conjugated polymers for streptavidin‑biotin biosensing platforms and cellular imaging .

High‑Mobility Conjugated Polymer Semiconductors via Close π–π Stacking

The OEG side chain architecture of this monomer enables a π–π stacking distance of 0.41 nm in the resulting polymer thin film, 0.03 nm shorter than the 0.44 nm achieved with alkyl side chains . This closer packing enhances intermolecular charge transport, making polymers derived from this monomer superior candidates for the active layer in organic field‑effect transistors (OFETs) and as donor materials in organic photovoltaics where high hole mobility is required. The systematic study by Meng et al. (2015) confirms that the OEG‑induced π–π stacking reduction is a general and quantifiable effect .

Quote Request

Request a Quote for 2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.